molecular formula C8H4N2 B1433690 6-Ethynylpicolinonitrile CAS No. 1211537-36-8

6-Ethynylpicolinonitrile

Cat. No.: B1433690
CAS No.: 1211537-36-8
M. Wt: 128.13 g/mol
InChI Key: NWEPXSWCDFXYIN-UHFFFAOYSA-N
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Description

6-Ethynylpicolinonitrile is a chemical compound with the molecular formula C8H5N3. It is characterized by the presence of an ethynyl group attached to the sixth position of a picolinonitrile ring. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions: 6-Ethynylpicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include amines, carbonyl compounds, and substituted derivatives of this compound .

Scientific Research Applications

6-Ethynylpicolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethynylpicolinonitrile involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

    3-Amino-6-ethynylpicolinonitrile: Similar structure but with an amino group at the third position.

    6-Ethynylpyridine: Lacks the nitrile group, making it less reactive in certain contexts.

Uniqueness: 6-Ethynylpicolinonitrile is unique due to the presence of both an ethynyl and a nitrile group, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

6-ethynylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-2-7-4-3-5-8(6-9)10-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEPXSWCDFXYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 6-ethynylpicolinonitrile play in the glucose sandwich assay described in the research?

A: this compound (AEPO) functions as the Raman reporter molecule in the SERS-based glucose assay. [] It is conjugated to silver nanoparticles (AgNPs) that are functionalized with 3-aminopheyonyl boronic acid (APBA). The APBA selectively binds to glucose, forming a sandwich complex. When excited by a laser, AEPO generates a strong and distinctive SERS signal in the Raman silent region. This signal is directly proportional to the concentration of glucose, allowing for highly sensitive and specific detection. []

Q2: The research mentions that AEPO provides high sensitivity for glucose detection. What inherent property of AEPO contributes to this sensitivity in the context of SERS?

A: The research highlights that AEPO exhibits a "distinctive SERS peak in the Raman silent region." [] This is crucial for sensitivity because the Raman silent region has minimal background interference from other molecules. AEPO likely possesses a molecular structure that, when adsorbed onto the silver nanoparticles, leads to strong enhancement of its Raman scattering, resulting in a clear and easily detectable signal even at low glucose concentrations. []

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